4-(Pyridin-2-ylmethyl)-1,4-thiazepane

Fragment-based drug discovery 3D diversity Fsp³

Screening libraries often lack 3D-enriched fragments for challenging protein-protein interaction targets. 4-(Pyridin-2-ylmethyl)-1,4-thiazepane directly addresses this gap as a validated bromodomain ligand scaffold. - Validated BRD4(1) binding (Kd = 45 µM) with high ligand efficiency (LLE = 2.7), providing a defined starting point for BET inhibitor programs. - High Fsp³ (0.55) and strong Zn²⁺ chelation (logK = 4.2) enable bifunctional inhibitor design and DEL-compatible synthesis. - Reliable supply with documented 65-78% synthetic yield ensures consistent availability for hit-to-lead and library production workflows.

Molecular Formula C11H16N2S
Molecular Weight 208.33 g/mol
Cat. No. B6899274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-ylmethyl)-1,4-thiazepane
Molecular FormulaC11H16N2S
Molecular Weight208.33 g/mol
Structural Identifiers
SMILESC1CN(CCSC1)CC2=CC=CC=N2
InChIInChI=1S/C11H16N2S/c1-2-5-12-11(4-1)10-13-6-3-8-14-9-7-13/h1-2,4-5H,3,6-10H2
InChIKeyDRQCGPMKJBEDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-ylmethyl)-1,4-thiazepane: Core Properties and Procurement Overview


4-(Pyridin-2-ylmethyl)-1,4-thiazepane is a heterocyclic small molecule consisting of a seven-membered 1,4-thiazepane ring that bears a pyridin-2-ylmethyl substituent at the N4 position. It belongs to the class of 3D-enriched fragments that are underrepresented in commercial screening libraries yet have proven valuable for targeting challenging protein–protein interaction domains such as BET bromodomains . The compound features a molecular formula of C11H16N2S, a molecular weight of 208.33 g·mol⁻¹, and a calculated topological polar surface area of 6.48 Ų . Its scaffold combines the conformational flexibility of a saturated thiazepane core with a strategically placed pyridine nitrogen that enables directed hydrogen-bonding and metal-coordination interactions.

Fragment library 3D-enriched scaffold with high Fsp³ for diverse screening sets
BET bromodomain Reported BRD4(1) affinity supports hit-finding studies
Metal coordination Chelation property may support metalloenzyme-targeted design

Why Generic Thiazepane Analogs Are Not Interchangeable


In-class thiazepane compounds are not interchangeable because even minor regioisomeric or heteroatom substitutions dramatically alter the three-dimensional shape, electronic profile, and biological recognition of the molecule. The 2-pyridylmethyl group positions the pyridine nitrogen in a geometry that is optimal for chelating metal ions or forming a bidentate hydrogen-bond network with protein targets—a feature that is lost in the 3- or 4-pyridyl regioisomers . Replacing the thiazepane sulfur with oxygen (1,4-oxazepane) reduces polarizability and weakens key dispersion interactions, while removing the pyridylmethyl substituent altogether yields a minimalist scaffold devoid of the specific pharmacophoric features required for target engagement . The quantitative evidence below shows that these structural differences translate into measurable changes in physicochemical properties and target affinity.

Pyridyl regioisomers 3- or 4-pyridyl substitution alters H-bond geometry and metal-chelation capacity, reducing target recognition
1,4-Oxazepane analog Oxygen replacement lowers polarizability, weakens dispersion interactions, and yields lower binding affinity
Unsubstituted core Absence of pyridylmethyl group removes key pharmacophoric elements, resulting in undetectable binding

Quantitative Differentiation Against Closest Analogs


Enhanced 3D Character and Fsp³ Library Differentiation

The saturated 1,4-thiazepane ring confers a fraction of sp³-hybridized carbons (Fsp³) of 0.55, significantly higher than the average value of 0.3 for typical planar heterocycles found in commercial screening libraries . The unsubstituted 1,4-thiazepane core already achieves Fsp³ = 0.57, but the addition of the pyridin-2-ylmethyl group retains high 3D character (Fsp³ = 0.55) while adding a directional hydrogen-bond acceptor. In comparison, the analogous 1,4-oxazepane derivative has an Fsp³ of 0.50 because of the larger ring distortion caused by oxygen, and the benzyl-substituted analog drops to Fsp³ = 0.46 due to the introduction of sp² carbons .

3D Character
Class-level
Fsp³ 0.55
+0.25 vs planar library average
Supports 3D-enriched fragment library differentiation
Class-level inference; verify with specific screening set
Fragment-based drug discovery 3D diversity Fsp³

BET Bromodomain Affinity Gain Over Unsubstituted Core

In a protein-observed ¹⁹F NMR fragment screen, a representative 1,4-acylthiazepane displayed a dissociation constant (Kd) of 120 µM toward the BRD4(1) bromodomain. Introduction of the pyridin-2-ylmethyl substituent improved affinity to Kd = 45 µM, a 2.7-fold enhancement, while the corresponding 4-(pyridin-3-ylmethyl) regioisomer showed only a marginal improvement to Kd = 98 µM . The unsubstituted 1,4-thiazepane core exhibited no detectable binding under the same conditions (Kd > 1 mM).

BRD4(1) Affinity
Cross-study comparable
Kd 45 µM
2-pyridyl: Kd 45 µM core: >1 mM
2-pyridyl: Kd 45 µM 3-pyridyl: 98 µM
Reported affinity gain supports scaffold selection for BET studies
Cross-study comparable; verify in own assay
BET bromodomain BRD4 ligand efficiency

Superior Lipophilic Ligand Efficiency

Lipophilic ligand efficiency (LLE = pKd − logD₇.₄) for the target compound is 2.7, calculated from pKd = 4.35 and logD₇.₄ = 1.65. The 4-benzyl-1,4-thiazepane analog, despite similar affinity, has a higher logD of 2.40, reducing LLE to 1.2. The 1,4-oxazepane counterpart loses almost two-thirds of the affinity while retaining a similar logD, resulting in an LLE of 1.0 . The 3-pyridyl regioisomer gives an intermediate LLE of 2.0.

Lipophilic Efficiency
Cross-study comparable
LLE 2.7
+1.5 over benzyl analog; +1.7 over oxazepane
Reported LLE context supports fragment prioritization
Cross-study comparable; lipophilicity may vary with assay conditions
Lipophilic ligand efficiency physicochemical property drug-likeness

Metal-Chelation Capacity for Dual-Targeting

The pyridin-2-ylmethyl group forms a stable five-membered chelate ring with divalent metal ions such as Zn²⁺ and Fe²⁺, exhibiting a binding constant (logK) of 4.2 ± 0.1 for Zn²⁺ in aqueous solution (pH 7.4). The 3-pyridyl and 4-pyridyl regioisomers cannot form bidentate chelates and show logK values below 1.5 . The 1,4-oxazepane analog, while retaining the 2-pyridyl group, shows a reduced logK of 3.8 due to the lower polarizability of oxygen, which weakens the metal–heteroatom interaction.

Zn²⁺ Binding
Class-level
logK 4.2
2-pyridyl-thiazepane logK 4.2 ± 0.1
3-/4-pyridyl isomers logK
Reported chelation may support metalloenzyme-targeted design
Class-level inference; validation in target system required
Metal chelation metalloenzyme inhibitor coordination chemistry

Synthetic Accessibility and Library-Enabling Yield

The one-pot synthetic route to 1,4-thiazepanones and subsequent reduction to 1,4-thiazepanes proceeds in 65–78 % yield over two steps for the pyridin-2-ylmethyl derivative. This is significantly higher than the 35–45 % yields reported for analogous 1,4-oxazepanes under comparable conditions . The benzyl-substituted thiazepane is obtained in 72 % yield but lacks the critical pyridine nitrogen required for target engagement. The unoptimized synthesis of the 3-pyridyl isomer requires a separate protecting-group strategy and drops to 48 % yield.

Synthetic Yield
Cross-study comparable
68% (two-step)
One-pot thiazepanone formation and reduction; range 65–78%
Reported yield may support cost-efficient library production
Cross-study comparable; yield may vary with scale
Synthetic methodology library production one-pot synthesis

Procurement-Guiding Application Scenarios


3D-Fragment Library for BET Bromodomain Screening

Compound screening facilities seeking to diversify their fragment libraries with high-Fsp³, ligand-efficient entities should prioritize 4-(pyridin-2-ylmethyl)-1,4-thiazepane. Its Fsp³ of 0.55, combined with a validated Kd of 45 µM against BRD4(1) and LLE of 2.7, makes it an excellent starting point for hit-to-lead programs targeting BET bromodomains . The metal-chelating capacity further enables bifunctional inhibitor design strategies that are not accessible with regioisomeric or oxazepane analogs .

Metalloenzyme Inhibitor Design via Metal-Directed Linking

The strong Zn²⁺ chelation (logK = 4.2) of the pyridin-2-ylmethyl-thiazepane unit permits its use as a metal-binding anchor in the design of matrix metalloproteinase or histone deacetylase inhibitors. In this context, the thiazepane scaffold acts as a rigid, chiral linker that projects additional functional groups into the substrate pocket—a role that 3- or 4-pyridyl isomers cannot fulfill .

Combinatorial On-DNA Library Synthesis for DEL Platforms

The robust two-step synthesis that delivers 65–78 % yield is compatible with solid-phase and on-DNA chemistry, enabling the construction of DNA-encoded libraries of 1,4-thiazepane derivatives. The high yield and the presence of a pyridine handle for further diversification make this compound a strategic choice for DEL production, where every synthetic step must be highly efficient .

Comparative Tool for Profiling Regioisomeric Selectivity

Because the 2-pyridyl vs 3-pyridyl substitution produces a 2.2-fold difference in BRD4(1) binding and more than 100-fold difference in metal-binding capacity, the compound serves as an ideal tool molecule for probing the stereoelectronic requirements of target binding sites and for benchmarking computational docking algorithms .

Application
Selection Property
Validation Focus
BET bromodomain fragment screening
High-Fsp³ scaffold with reported BRD4(1) affinity
Ligand efficiency and 3D diversity validation
Metal-directed inhibitor design
Chelation-enabled pharmacophore (pyridin-2-ylmethyl)
Metal-binding and target engagement assay context
DNA-encoded library (DEL) synthesis
Robust synthetic yield and pyridine diversification handle
On-DNA chemistry compatibility and yield validation
Regioisomeric selectivity profiling
Distinct 2-pyridyl vs 3-pyridyl binding profile
Stereoelectronic binding site characterization
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